Product packaging for Sodium 3-methyl-2-oxopentanoate(Cat. No.:CAS No. 66872-74-0)

Sodium 3-methyl-2-oxopentanoate

Cat. No.: B7799977
CAS No.: 66872-74-0
M. Wt: 152.12 g/mol
InChI Key: SMDJDLCNOXJGKC-UHFFFAOYSA-M
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Description

Sodium 3-methyl-2-oxopentanoate is a useful research compound. Its molecular formula is C6H9NaO3 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NaO3 B7799977 Sodium 3-methyl-2-oxopentanoate CAS No. 66872-74-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-methyl-2-oxopentanoate
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InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDJDLCNOXJGKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1460-34-0 (Parent)
Record name Sodium 3-methyl-2-oxopentanoate
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DSSTOX Substance ID

DTXSID30958348
Record name 3-Methyl-2-oxopentanoic acid sodium salt
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Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; slight fruity aroma
Record name 3-Methyl-2-oxopentanoic acid, sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxopentanoic acid, sodium salt
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CAS No.

3715-31-9, 66872-74-0
Record name Sodium 3-methyl-2-oxopentanoate
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Record name Sodium DL-3-methyl-2-oxopentanoate
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Record name 3-Methyl-2-oxopentanoic acid sodium salt
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Record name Sodium 3-methyl-2-oxovalerate
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Record name Sodium DL-3-methyl-2-oxopentanoate
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Record name SODIUM 3-METHYL-2-OXOPENTANOATE
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Overview of Branched Chain Amino Acid Bcaa Catabolism

The branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—are essential amino acids, meaning they must be obtained through diet. youtube.com Unlike most other amino acids, which are primarily catabolized in the liver, BCAAs are mainly broken down in extrahepatic tissues, particularly skeletal muscle. researchgate.net This is due to the low activity of the enzyme branched-chain aminotransferase (BCAT) in the liver. researchgate.netfrontiersin.org

The catabolism of BCAAs serves several crucial functions. They are fundamental building blocks for protein synthesis and are involved in regulating metabolic signaling pathways. researchgate.net Additionally, they act as sources of nitrogen and carbon for energy production, thereby influencing glucose and lipid metabolism. researchgate.net During periods of fasting or exercise, BCAAs can serve as an alternative energy source. youtube.com

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by BCAT. nih.govnih.gov This reaction converts the BCAAs into their corresponding branched-chain alpha-keto acids (BCKAs). nih.govnih.gov The second step is the irreversible oxidative decarboxylation of the BCKAs, a rate-limiting step catalyzed by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgnih.gov This complex is a key regulatory point in BCAA catabolism. nih.gov The resulting acyl-CoA derivatives then enter distinct metabolic pathways. youtube.comnih.gov

Significance of Branched Chain Alpha Keto Acids Bckas As Key Metabolic Intermediates

The branched-chain alpha-keto acids (BCKAs) are the direct metabolites of the essential branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. escholarship.org The transamination of these BCAAs results in the formation of α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine. nih.govmedlink.com

This initial, reversible step in BCAA catabolism is catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.gov The BCKAs are then released from the muscle into the bloodstream and are primarily transported to the liver for further catabolism. frontiersin.org In the liver, the BCKAs undergo an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.org This is a critical, rate-limiting step in BCAA metabolism. frontiersin.org

The metabolic fate of the BCKAs varies. The breakdown of KIC and KMV ultimately yields acetyl-CoA, while the catabolism of KMV and KIV produces succinyl-CoA. researchgate.net These products can then enter the tricarboxylic acid (TCA) cycle for energy production. researchgate.net Due to their role in producing these key metabolic intermediates, BCKAs are integral to cellular energy homeostasis.

Dysregulation of BCAA and BCKA metabolism has been linked to various metabolic disorders. frontiersin.org For instance, defects in BCAA catabolism can lead to elevated levels of BCAAs and BCKAs in tissues, which has been observed in conditions like insulin (B600854) resistance and heart disease. escholarship.org

Contextualization of Sodium 3 Methyl 2 Oxopentanoate As an Alpha Keto Acid Analog of Isoleucine

Role as a Substrate in Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) Activity

Sodium 3-methyl-2-oxopentanoate serves as a primary substrate for the branched-chain alpha-keto acid dehydrogenase complex (BCKDH), a mitochondrial multi-enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids. nih.govscbt.comnih.gov The BCKDH complex is structurally and functionally similar to the pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase complexes. wikipedia.org

Oxidative Decarboxylation and Acyl-CoA Formation Pathways

The BCKDH complex acts on 3-methyl-2-oxopentanoate, derived from the transamination of isoleucine, to carry out an irreversible oxidative decarboxylation. nih.gov This reaction involves the removal of a carboxyl group as CO2 and the subsequent formation of a high-energy thioester bond with coenzyme A (CoA). The product of this reaction is S-2-methylbutanoyl-CoA. This acyl-CoA derivative can then enter further metabolic pathways.

3-methyl-2-oxopentanoate + CoA + NAD+ → S-2-methylbutanoyl-CoA + CO2 + NADH + H+

This process is essential for the complete oxidation of the carbon skeleton of isoleucine for energy production.

Regulation of BCKDH Activity by Kinases (BCKDH Kinase) and Phosphatases (BCKDH Phosphatase)

The activity of the BCKDH complex is tightly regulated through a phosphorylation/dephosphorylation cycle, which is controlled by a specific kinase and phosphatase. nih.gov

BCKDH Kinase (BDK): This kinase phosphorylates specific serine residues on the E1α subunit of the BCKDH complex, leading to its inactivation. researchgate.net Increased levels of BCKDH kinase are associated with decreased BCKDH activity. nih.gov

BCKDH Phosphatase (PPM1K, formerly known as PP2Cm): This phosphatase dephosphorylates the E1α subunit, thereby activating the BCKDH complex. nih.govutah.edu The activity of PPM1K is crucial for maintaining BCAA catabolism. utah.edu

Table 1: Key Enzymes in the Metabolism of this compound

Enzyme Function Regulator Effect on BCKDH Activity
Branched-chain aminotransferase Catalyzes the conversion of isoleucine to 3-methyl-2-oxopentanoate. nih.govumaryland.edu - Not directly applicable
Branched-chain alpha-keto acid dehydrogenase (BCKDH) complex Catalyzes the oxidative decarboxylation of 3-methyl-2-oxopentanoate to S-2-methylbutanoyl-CoA. nih.govscbt.com - Not directly applicable
BCKDH Kinase (BDK) Phosphorylates and inactivates the BCKDH complex. researchgate.net Inhibition
BCKDH Phosphatase (PPM1K) Dephosphorylates and activates the BCKDH complex. utah.edu Activation

Intermediary Metabolism and Connection to the Tricarboxylic Acid (TCA) Cycle

The product of the BCKDH-catalyzed reaction, S-2-methylbutanoyl-CoA, is further metabolized through a series of reactions. Ultimately, it is converted into two key intermediates that can enter the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration. nih.gov

The carbon skeleton of S-2-methylbutanoyl-CoA is cleaved to yield:

Acetyl-CoA: This two-carbon unit can directly enter the TCA cycle by condensing with oxaloacetate to form citrate.

Propionyl-CoA: This three-carbon unit is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the TCA cycle.

This connection highlights the importance of isoleucine catabolism, and by extension, the metabolism of this compound, in providing fuel for cellular energy production.

Influence on Mitochondrial Bioenergetics

As a key metabolite in the BCAA degradation pathway occurring within the mitochondria, this compound has a significant influence on mitochondrial bioenergetics.

Impact on Mitochondrial Respiration

The NADH produced during the oxidative decarboxylation of 3-methyl-2-oxopentanoate by the BCKDH complex is a crucial reducing equivalent. thegoodscentscompany.com This NADH donates electrons to the mitochondrial electron transport chain, driving the process of oxidative phosphorylation and leading to the synthesis of ATP, the cell's primary energy currency. The metabolism of this keto acid thus directly contributes to the mitochondrial respiratory rate.

Biosynthetic Precursor Roles (e.g., Pantothenic Acid in Escherichia coli)

While branched-chain alpha-keto acids are fundamental precursors for various biosynthetic pathways, the direct precursor for pantothenic acid (Vitamin B5) synthesis in organisms like Escherichia coli is not 3-methyl-2-oxopentanoate but rather a related, structurally similar compound.

The biosynthesis of pantothenate begins with α-ketoisovalerate (also known as 3-methyl-2-oxobutanoate), the α-keto acid derived from the amino acid valine. In E. coli, the enzyme ketopantoate hydroxymethyltransferase, encoded by the panB gene, catalyzes the conversion of α-ketoisovalerate to α-ketopantoate. This is a crucial initial step. Subsequently, the enzyme ketopantoate reductase (encoded by panE) reduces α-ketopantoate to pantoate. Finally, pantothenate synthetase (encoded by panC) condenses pantoate with β-alanine to form pantothenic acid. bath.ac.uk Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions, including the tricarboxylic acid cycle and fatty acid metabolism. ebi.ac.uk

This compound, derived from isoleucine, belongs to the same class of branched-chain alpha-keto acids and is processed by the same family of enzymes (branched-chain aminotransferases and dehydrogenases) that regulate the pool of α-ketoisovalerate. nih.govresearchgate.net Therefore, while it is not the direct substrate for the panB enzyme in the pantothenate pathway, its metabolism is intricately linked to the availability of the actual precursor, α-ketoisovalerate. Metabolic engineering efforts in E. coli to increase pantothenic acid production often focus on manipulating the pathways that produce these branched-chain alpha-keto acids, for instance, by attenuating the competing pathway for L-valine biosynthesis to channel more carbon towards the pantothenate precursor. bath.ac.uk

Specificity and Kinetics of Alpha-Keto Acid Dehydrogenases with this compound as a Substrate

The oxidative decarboxylation of 3-methyl-2-oxopentanoate is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large, mitochondrial multi-enzyme assembly. researchgate.netnih.gov This complex is a critical control point in branched-chain amino acid catabolism. researchgate.netnih.gov The specificity and kinetics of dehydrogenases for 3-methyl-2-oxopentanoate have been characterized in various organisms.

In the archaeon Thermoplasma acidophilum, a functional 2-oxoacid dehydrogenase multienzyme complex (OADHC) has been shown to utilize branched-chain 2-oxoacids as its primary substrates. Kinetic analysis demonstrated that the complex is active with 3-methyl-2-oxopentanoate. bath.ac.uk The enzyme displayed activity with several α-keto acids, indicating broad specificity, but was inactive with 2-oxoglutarate. bath.ac.uk

Similarly, branched-chain aminotransferases (BCATs), which catalyze the reversible transamination between branched-chain amino acids and their corresponding α-keto acids, also exhibit specific kinetic properties. In Arabidopsis thaliana, the plastid-located BCAT3 enzyme shows high affinity for 3-methyl-2-oxopentanoate (3MOP). nih.gov

Below is a table summarizing the kinetic parameters of these enzymes with 3-methyl-2-oxopentanoate and related substrates.

Enzyme/OrganismSubstrateKm (mM)Vmax (µmol/min/mg)
BCAT3 (Arabidopsis thaliana)3-Methyl-2-oxopentanoate (3MOP)0.14 ± 0.313.33 ± 0.68
BCAT3 (Arabidopsis thaliana)4-Methyl-2-oxopentanoate (B1228126) (4MOP)0.14 ± 0.0427.42 ± 2.09
OADHC (Thermoplasma acidophilum)3-Methyl-2-oxopentanoate0.13 ± 0.0110.9 ± 0.2
OADHC (Thermoplasma acidophilum)4-Methyl-2-oxopentanoate0.07 ± 0.0112.1 ± 0.2
OADHC (Thermoplasma acidophilum)3-Methyl-2-oxobutanoate0.28 ± 0.0310.0 ± 0.3

Table 1: Kinetic parameters of various enzymes with 3-methyl-2-oxopentanoate and other branched-chain alpha-keto acids. bath.ac.uknih.gov

The data indicate that 3-methyl-2-oxopentanoate is a highly effective substrate for both aminotransferases and dehydrogenase complexes involved in branched-chain amino acid metabolism, with affinities comparable to or greater than other related keto acids.

Enantiomer-Specific Biochemical Activities of 3-Methyl-2-Oxopentanoate

3-methyl-2-oxopentanoate possesses a chiral center at the third carbon, leading to the existence of two stereoisomers: (S)-3-methyl-2-oxopentanoate and (R)-3-methyl-2-oxopentanoate. These enantiomers exhibit distinct biochemical behaviors. The (S)-enantiomer is the physiological product of the transamination of L-isoleucine, while the (R)-enantiomer is associated with the metabolism of L-alloisoleucine, an isomer of isoleucine that accumulates in patients with Maple Syrup Urine Disease (MSUD). ebi.ac.uk

Studies using perfused rat hind limb muscle have elucidated differences in the metabolic fate of these enantiomers. The transamination rate of L-isoleucine (leading to the S-enantiomer) was found to be approximately five times higher than that of L-alloisoleucine. ebi.ac.uk Consequently, the subsequent decarboxylation rate of the resulting keto acid from L-isoleucine was about ten times lower than that from L-alloisoleucine. ebi.ac.uk

When the muscle was perfused directly with a racemic mixture of (R,S)-3-methyl-2-oxopentanoate, the rate of CO2 production from both the 14C-labeled (S)- and (R)-enantiomers was comparable. ebi.ac.uk This suggests that once formed, both enantiomers can be oxidatively decarboxylated by the BCKDH complex. The addition of dichloroacetate, an inhibitor of BCKDH kinase, stimulated the decarboxylation of both enantiomers several-fold, confirming their interaction with the same rate-limiting enzymatic complex. ebi.ac.uk

Interestingly, experiments provided no evidence for the racemization (interconversion) of the (R)- and (S)-keto acid enantiomers in the muscle tissue. ebi.ac.uk This indicates that their metabolic pathways are largely stereospecific. The (R)-enantiomer of 3-methyl-2-oxopentanoate, but not L-alloisoleucine itself, can support the growth of rats on an L-isoleucine-deficient diet, highlighting the metabolic significance of the keto acid form. ebi.ac.uk

Inborn Errors of Branched-Chain Amino Acid Metabolism: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by the body's inability to properly process certain essential amino acids, specifically leucine (B10760876), isoleucine, and valine. wikipedia.orgrarediseases.org This dysfunction stems from a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, a crucial enzyme in the metabolic pathway of these amino acids. wikipedia.orgmedscape.com The blockage of this pathway leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-ketoacids (BCKAs) in various bodily tissues and fluids. wordpress.comresearchgate.net this compound, the sodium salt of 3-methyl-2-oxopentanoic acid (also known as α-keto-β-methylvaleric acid), is one of the principal BCKAs that accumulates in individuals with MSUD. wordpress.com

The clinical presentation of MSUD can vary, with classifications including classic, intermediate, intermittent, and thiamine-responsive forms. wikipedia.orgdynamed.com The classic form is the most severe, with symptoms appearing within days of birth. wikipedia.org Untreated, the accumulation of BCAAs and BCKAs leads to a distinctive maple syrup odor in the urine and earwax, poor feeding, lethargy, and progressive, severe neurological damage. rarediseases.orgcocukmetabolizma.com This can rapidly progress to encephalopathy, seizures, coma, and even death if not promptly diagnosed and managed. nih.gov

Accumulation of 3-Methyl-2-Oxopentanoate in MSUD Pathogenesis

The core of MSUD's pathophysiology lies in the toxic accumulation of BCAAs and their corresponding α-ketoacids, including 3-methyl-2-oxopentanoate. wordpress.comresearchgate.net The deficient BCKAD enzyme complex is unable to carry out the oxidative decarboxylation of these ketoacids, leading to their buildup in the blood, urine, and cerebrospinal fluid. wordpress.comnih.gov

The accumulation of these compounds, particularly leucine and its ketoacid derivative, α-ketoisocaproic acid (KIC), is strongly associated with the acute and chronic neurological symptoms seen in MSUD patients. wordpress.comresearchgate.net During periods of metabolic decompensation, often triggered by illness or stress, the levels of these metabolites can rise dramatically, exacerbating the neurological damage. wordpress.comcocukmetabolizma.com

Accumulating Metabolites in Maple Syrup Urine Disease (MSUD)
MetaboliteChemical NameOriginating Amino AcidPathophysiological Role
α-Ketoisocaproic acid (KIC)4-methyl-2-oxopentanoateLeucineMajor neurotoxic metabolite, contributes to brain energy deficit and oxidative stress. wordpress.comresearchgate.net
α-Keto-β-methylvaleric acid(S)-3-methyl-2-oxopentanoateIsoleucineContributes to the overall toxic burden and neurological dysfunction. wordpress.comymdb.ca
α-Ketoisovaleric acid3-methyl-2-oxobutanoateValineContributes to the overall toxic burden and neurological dysfunction. wordpress.com
Alloisoleucine(2S,3S)-2-amino-3-methylpentanoic acidIsoleucine (via transamination)A highly specific diagnostic marker for MSUD. nih.gov

Neurological Dysfunction and Brain Energy Metabolism in MSUD

The neurological damage in MSUD is a complex process driven by the toxic effects of the accumulated BCAAs and their ketoacid counterparts, including 3-methyl-2-oxopentanoate. These metabolites disrupt several critical brain functions, leading to the observed neurological symptoms.

The accumulation of MSUD metabolites, particularly α-ketoisocaproic acid (KIC), has been shown to induce apoptosis, or programmed cell death, in both neuronal and glial cells in laboratory settings. nih.gov This process of cell death contributes to the neurodegenerative aspects of the disease. Interestingly, this apoptosis appears to occur through a pathway that is independent of cytochrome c release, suggesting a specific mechanism of toxicity. nih.gov The induction of apoptosis in vital brain cells likely underlies the progressive neurological deterioration seen in untreated or poorly managed MSUD.

3-Methyl-2-Oxopentanoate as a Diagnostic and Prognostic Marker for MSUD

The diagnosis of MSUD relies on the detection of elevated levels of BCAAs and their corresponding BCKAs in the blood and urine. cocukmetabolizma.comnih.gov Newborn screening programs that utilize tandem mass spectrometry are crucial for the early detection of MSUD by identifying elevated concentrations of leucine and isoleucine. cocukmetabolizma.comchop.edu

Among the accumulating metabolites, alloisoleucine, a derivative of isoleucine, is considered the most sensitive and specific diagnostic marker for all forms of MSUD. nih.gov However, the measurement of all three BCKAs, including 3-methyl-2-oxopentanoate, provides a comprehensive biochemical profile that is essential for confirming the diagnosis and monitoring the effectiveness of treatment. nih.govnih.gov

Associations with Neurodegenerative Disorders

The intricate relationship between metabolic dysfunction and neurodegeneration is a rapidly evolving area of research. Alterations in the levels of branched-chain amino acids and their corresponding keto-acids, including 3-methyl-2-oxopentanoate, have been implicated in the pathogenesis of several neurodegenerative diseases.

While direct studies on the enantiomers of this compound in Alzheimer's disease are limited, research into the broader context of BCAA metabolism provides significant insights. Studies have shown that the metabolism of BCAAs is altered in AD, though findings on the direction of this change have been inconsistent. frontiersin.orgnih.gov Some studies report elevated plasma levels of BCAAs in AD patients, while others suggest a decrease. portlandpress.comfrontiersin.org

A crucial aspect of BCAA metabolism is its link to the mTOR signaling pathway, which is involved in key cellular processes like protein synthesis and degradation. nih.gov Dysregulation of this pathway is a known factor in AD. Furthermore, research in animal models has indicated that a diet enriched with BCAAs can promote the phosphorylation of the tau protein, a hallmark of Alzheimer's disease. portlandpress.com Specifically, leucine, a fellow BCAA, has been shown to increase tau phosphorylation in isolated neurons. portlandpress.com Given that 3-methyl-2-oxopentanoate is a direct metabolite of isoleucine, it is plausible that its enantiomers could also play a role in the complex metabolic dysregulation observed in AD, potentially influencing pathways related to tau pathology. However, further research is needed to elucidate the specific roles of (S)- and (R)-3-methyl-2-oxopentanoate in the context of Alzheimer's disease.

Similar to Alzheimer's disease, the direct role of this compound in frontotemporal dementia (FTD) is an area requiring more focused investigation. However, metabolomic studies in FTLD, the underlying pathology of FTD, have revealed significant alterations in various metabolic pathways, including those involving amino acids. nih.gov One study identified changes in the metabolism of leucine, valine, and other amino acids in FTLD syndromes. nih.gov

Given that FTD is also a tauopathy, the connections between BCAA metabolism and tau protein pathology are relevant. The accumulation of hyperphosphorylated tau is a key feature of a significant subset of FTD cases. usc.edu Therefore, metabolic disturbances that influence tau phosphorylation could be implicated in the progression of FTD. While current biomarker research in FTD has largely focused on proteins such as tau, neurofilament light chain, and progranulin, the findings from broader metabolomic studies suggest that smaller molecules like 3-methyl-2-oxopentanoate could also serve as potential biomarkers or be involved in the disease's pathogenesis. chromatographyonline.com

The neurotoxic potential of high concentrations of branched-chain keto-acids is most clearly demonstrated in the context of Maple Syrup Urine Disease (MSUD), a genetic disorder where the catabolism of BCAAs is impaired, leading to the accumulation of metabolites including 3-methyl-2-oxovaleric acid. jci.orgnih.gov In MSUD, the brain concentration of branched-chain ketoacids can be 10- to 20-fold higher than normal. nih.gov This accumulation is known to cause severe neurological damage. jci.org

The proposed mechanisms for this neurotoxicity are multifaceted and offer insights into how elevated levels of 3-methyl-2-oxopentanoate could contribute to nerve cell death in other conditions:

Disruption of Energy Metabolism: High levels of branched-chain keto-acids can interfere with the malate-aspartate shuttle, a crucial mechanism for transferring reducing equivalents into the mitochondria for energy production. This compromise in energy metabolism can be detrimental to neurons, which have high energy demands. nih.gov

Neurotransmitter Imbalance: The accumulation of these keto-acids can lead to a depletion of glutamate (B1630785) in the brain. nih.gov This, in turn, reduces the concentrations of other important amino acids like glutamine and aspartate. nih.gov Glutamate itself is a key excitatory neurotransmitter, and its imbalance can lead to excitotoxicity and neuronal death.

Oxidative Stress: Although direct evidence for 3-methyl-2-oxopentanoate is still emerging, related metabolic stressors are known to induce oxidative stress. For instance, in propionic acidemia, the accumulation of propionate (B1217596) has been shown to increase reactive oxygen species and lead to protein and lipid peroxidation, contributing to neurological damage. nih.gov Oxidative stress is a well-established mechanism of neuronal injury in numerous neurodegenerative diseases. nih.gov

Mitochondrial Dysfunction: Beta-amyloid peptides, central to Alzheimer's pathology, are known to induce mitochondrial dysfunction and oxidative stress in astrocytes, which can then lead to neuronal death. nih.gov It is plausible that metabolic stressors like elevated 3-methyl-2-oxopentanoate could exacerbate or contribute to this mitochondrial dysfunction.

MechanismDescriptionAssociated Conditions
Disruption of Energy MetabolismInterference with the malate-aspartate shuttle, compromising cellular energy production. nih.govMaple Syrup Urine Disease nih.gov
Neurotransmitter ImbalanceDepletion of glutamate and other key amino acids, leading to potential excitotoxicity. nih.govMaple Syrup Urine Disease nih.gov
Oxidative StressIncreased production of reactive oxygen species, leading to cellular damage. nih.govPropionic Acidemia, Alzheimer's Disease nih.govnih.gov
Mitochondrial DysfunctionImpairment of mitochondrial function, a central feature of many neurodegenerative diseases. nih.govAlzheimer's Disease nih.gov

Contributions to Other Metabolic Dysregulations

The role of this compound extends beyond the central nervous system, with implications in other metabolic disorders, particularly those centered in the liver and those arising from specific genetic defects in amino acid metabolism.

Recent research has highlighted a clear link between altered BCAA metabolism and nonalcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver. A study on individuals with severe obesity found that altered branched-chain α-keto acid metabolism is a feature of NAFLD. jci.orgnih.gov Specifically, the levels of certain branched-chain keto-acids were associated with the grade of steatosis (fatty liver) and the presence of nonalcoholic steatohepatitis (NASH), a more severe form of NAFLD. jci.orgnih.gov

One study identified that out of 80 metabolites tested, only the valine-derived keto-acid, α-keto-isovalerate, and the ratio of branched-chain keto-acids to branched-chain amino acids were associated with both steatosis grade and NASH. jci.org While this study did not specifically single out 3-methyl-2-oxopentanoate, it points to a broader dysregulation of this metabolic pathway in NAFLD. The research also found that the expression of BCKDK, the kinase that regulates the enzyme responsible for breaking down branched-chain keto-acids, correlates with steatosis and ballooning of liver cells. jci.orgnih.gov This suggests that in NAFLD, there is a reduced capacity to metabolize these keto-acids, potentially leading to their accumulation and contribution to the disease's progression. A metabolomics study also noted a decrease in 3-methyl-2-oxovalerate in the serum of high-fat diet-fed rats, indicating a perturbation in its metabolism in the context of diet-induced obesity and fatty liver. nih.gov

FindingRelevance to NAFLDReference
Altered branched-chain α-keto acid (BCKA) metabolism is a feature of NAFLD in severe obesity.Indicates a direct link between this metabolic pathway and the presence and severity of NAFLD. jci.orgnih.gov
Specific BCKAs and the BCKA/BCAA ratio are associated with steatosis grade and NASH.Suggests these metabolites could serve as biomarkers for the progression of NAFLD. jci.orgnih.gov
Hepatic BCKDK mRNA expression correlates with steatosis and ballooning.Points to a potential mechanism for the accumulation of BCKAs in NAFLD. jci.orgnih.gov
Decreased serum 3-methyl-2-oxovalerate in a rat model of diet-induced obesity.Suggests that the metabolism of this specific keto-acid is affected by conditions that lead to NAFLD. nih.gov

Propionic acidemia is an inborn error of metabolism caused by a deficiency of the enzyme propionyl-CoA carboxylase. oaanews.org This enzymatic block leads to the accumulation of propionyl-CoA and its metabolites, including propionic acid. nih.gov While 3-methyl-2-oxopentanoate itself does not directly accumulate in propionic acidemia, the condition provides a clear example of how the buildup of related metabolites can lead to severe neurological and systemic complications.

The neurological damage in propionic acidemia is thought to be caused by a combination of factors, including the accumulation of toxic metabolites like methylcitrate and propionate, reduced cellular energy stores, and oxidative injury. oaanews.org The accumulation of propionate can lead to changes in the phosphorylation of cytoskeletal proteins, potentially disrupting cellular structure and leading to neurodegeneration. nih.govfrontiersin.org It also inhibits key enzymes in the TCA cycle, further compromising energy metabolism in the brain. nih.gov These mechanisms, driven by the accumulation of metabolites from a related pathway, underscore the potential for neurotoxicity when the metabolism of compounds like 3-methyl-2-oxopentanoate is dysregulated.

Renal Clearance Dynamics in Disease States

The renal handling of 3-methyl-2-oxopentanoate, a branched-chain α-keto acid (BCKA), is altered in certain metabolic disorders, reflecting underlying pathophysiological changes. Studies in patients with Maple Syrup Urine Disease (MSUD) and Chronic Renal Failure (CRF) provide insights into these dynamics.

In individuals with classic MSUD, a condition caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex, there is an accumulation of branched-chain amino acids (BCAAs) and their corresponding keto acids. orpha.netmedscape.comnih.govwikipedia.org Research on the renal clearance in MSUD patients reveals that the fractional renal excretion of 3-methyl-2-oxopentanoate (KMV) is generally higher than that of its corresponding branched-chain amino acids (BCAAs). nih.gov The excretion of the two stereoisomers of KMV, (S)-KMV and (R)-KMV, is notable and correlates significantly with the plasma concentrations of 4-methyl-2-oxopentanoate (KIC), another BCKA. nih.gov This suggests that renal excretion of BCKAs plays a role, albeit a partial one, in counteracting the accumulation of BCAA pools in MSUD. nih.gov

A study on patients with chronic renal failure (CRF) who were receiving BCKA supplements found that plasma levels of ketomethylvalerate (KMV) were significantly elevated. nih.gov This elevation is thought to be due to the accumulation of the R(-) isomer of the compound. nih.gov Furthermore, a multiple-regression analysis in this patient group showed a positive correlation between plasma KMV concentration and the glomerular filtration rate (GFR). nih.gov

The table below summarizes the fractional renal excretion of branched-chain keto acids in patients with Maple Syrup Urine Disease.

CompoundFractional Renal Excretion Range (%)
(S)-3-methyl-2-oxopentanoate (S-KMV) 0.26 - 24.6
(R)-3-methyl-2-oxopentanoate (R-KMV) 0.1 - 35.9
4-methyl-2-oxopentanoate (KIC) 0.1 - 25
3-methyl-2-oxobutanoate (KIV) 0.14 - 21.3
Data sourced from a study on renal clearance in Maple Syrup Urine Disease. nih.gov

Biomarker Potential in Non-Metabolic Diseases

Beyond its role in inherited metabolic disorders, 3-methyl-2-oxopentanoate has emerged as a potential biomarker in diseases not primarily classified as metabolic. Its detection in specific disease contexts suggests its involvement in broader pathophysiological processes.

Mustard Airway Disease (MAD) is a condition that can develop following exposure to sulfur mustard, an alkylating agent. nih.gov Diagnosis often relies on invasive methods. nih.gov Recent metabolomics research has focused on identifying non-invasive biomarkers to aid in the detection of MADs. nih.govnih.govuky.edu

A preliminary study utilizing proton nuclear magnetic resonance (¹H NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) identified a panel of 28 potential metabolite biomarkers in the serum of individuals with MADs. nih.govnih.gov Notably, 3-methyl-2-oxovaleric acid was identified as one of sixteen NMR-derived metabolites that could effectively distinguish subjects with MADs from healthy controls. nih.gov This composite biomarker panel, involved in metabolic pathways such as the synthesis and degradation of ketone bodies, demonstrated high accuracy in differentiating between the two groups. nih.govnih.gov

The identification of 3-methyl-2-oxovaleric acid as part of a biomarker panel for MADs highlights its potential utility in the non-invasive diagnosis and biochemical understanding of this condition. nih.govnih.gov

The table below lists the NMR-derived metabolite biomarkers identified for Mustard Airway Diseases.

Metabolite Biomarkers for MADs (NMR-derived)
3-methyl-2-oxovaleric acid
3-hydroxyisobutyrate
Lactic acid
Lysine
Glutamic acid
Proline
Hydroxyproline
Dimethylamine
Creatine
Citrulline
Choline
Acetic acid
Acetoacetate
Cholesterol
Alanine
Lipid (mainly VLDL)
Data from a metabolomics study on Mustard Airway Diseases. nih.gov

Uric acid nephrolithiasis is a common type of kidney stone disease, and its formation is highly dependent on urinary pH. nih.govnih.govbjnephrology.org An acidic urine environment (low pH) is the primary factor promoting the crystallization of uric acid. nih.govnih.govbjnephrology.orgnih.gov

Recent multi-omics studies have investigated the specific urinary microenvironment associated with the formation of unilateral uric acid kidney stones. nih.gov By analyzing urine samples from the stone-affected and unaffected kidneys of the same individuals, researchers identified several dysregulated metabolites. nih.gov Among these, the study found an excess of 3-methyl-2-oxovaleric acid in the urine from the kidney with uric acid stones. nih.gov

This finding is significant because the accumulation of acidic metabolites like 3-methyl-2-oxovaleric acid may contribute to the acidification of the urine. nih.gov A lower urinary pH, in turn, reduces the solubility of uric acid, creating an environment conducive to stone formation. nih.govnih.gov The dysregulated metabolites, including 3-methyl-2-oxovaleric acid, were primarily associated with insulin (B600854) resistance and branched-chain amino acid metabolism pathways. nih.gov

The table below shows the dysregulated metabolites identified in the urinary environment of uric acid stones.

Dysregulated Metabolites in Uric Acid Stone FormationFinding
3-methyl-2-oxovaleric acid Excess
α-ketoisovaleric acid Excess
Other dysregulated metabolites (unspecified)-
Data from a self-control study on the microenvironment of uric acid stones. nih.gov

Advanced Analytical Techniques for the Quantification and Characterization of Sodium 3 Methyl 2 Oxopentanoate

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of metabolites due to its high sensitivity and selectivity. When coupled with chromatographic separation, it allows for the precise identification and quantification of compounds like sodium 3-methyl-2-oxopentanoate (B1228249) in complex biological samples.

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS) is a powerful platform for metabolomic analysis, capable of detecting and identifying a wide range of compounds in biological samples. dovepress.com This technique combines the superior separation capabilities of HPLC with the high-resolution and accurate mass measurement of Q-TOF/MS.

For the analysis of sodium 3-methyl-2-oxopentanoate, a typical workflow would involve an initial sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering macromolecules from the biological matrix (e.g., plasma, urine, or cell culture media). dovepress.com The extract is then injected into the HPLC system, where the compound is separated from other metabolites on a reversed-phase or other suitable column. Upon elution, the compound enters the mass spectrometer. The Q-TOF analyzer provides high-resolution mass spectra, enabling the determination of the elemental composition of the parent ion and its fragments, which is crucial for confident identification. In negative ionization mode, 3-methyl-2-oxopentanoate is detected as the [M-H]⁻ ion with a mass-to-charge ratio (m/z) of approximately 129.0555. nih.gov The high mass accuracy of Q-TOF/MS helps to differentiate the target analyte from other isobaric compounds, ensuring reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com For non-volatile compounds like this compound, a derivatization step is required to increase their volatility and thermal stability. A common approach is trimethylsilylation (TMS), which converts the acidic and keto groups into their respective TMS-ethers and esters. ymdb.ca

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated on a capillary column. The retention time of the derivatized 3-methyl-2-oxopentanoate is a key identifier. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a unique fragmentation pattern that serves as a molecular fingerprint for identification. For example, a published GC-MS spectrum for the TMS derivative of 3-methyl-2-oxopentanoic acid shows characteristic high-intensity peaks that can be used for its identification. nih.govymdb.ca GC-MS has been demonstrated to be applicable for the analysis of 13C-label enrichment in plasma S-3-methyl-2-oxopentanoate, highlighting its utility in metabolic studies. nih.gov

Table 1: GC-MS Spectral Data for 3-Methyl-2-oxopentanoic acid

Spectra IDInstrument TypeIonization ModeTop 5 Peaks (m/z)Database
103890GC-EI-TOFPositive89.0, 113.0, 82.0, 189.0, 85.0Human Metabolome Database (HMDB) nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. For this compound, this would typically involve a version of the molecule enriched with ¹³C or ²H atoms.

The core principle of IDMS is the addition of a known amount of the isotope-labeled standard to the sample at the very beginning of the analytical procedure. nih.gov This standard, for instance, ¹³C₆-3-methyl-2-oxopentanoate, behaves identically to the endogenous (unlabeled) analyte during extraction, derivatization, and ionization, effectively correcting for any sample loss or matrix effects. uni-mainz.de The unlabeled analyte and the labeled internal standard are then measured simultaneously by mass spectrometry. Since the ratio of the MS signal of the analyte to that of the internal standard is measured, and the amount of added standard is known, the absolute concentration of the endogenous analyte can be calculated with high accuracy. nih.gov This approach has been successfully applied to determine the enrichment of ¹³C in plasma S-3-methyl-2-oxopentanoate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical structure, conformation, and isotopic composition of molecules in solution. nih.govresearchgate.net It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

For structural elucidation of 3-methyl-2-oxopentanoate, one-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their connectivity (spin-spin coupling), and their relative numbers (integration). chemicalbook.com Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded ¹H and ¹³C atoms, which is invaluable for unambiguous assignment of all signals in the molecule. nih.gov For instance, specific chemical shifts in the ¹H-¹³C HSQC spectrum of (3S)-3-Methyl-2-oxopentanoic acid in water have been precisely mapped. nih.gov

Beyond structural analysis, NMR is also used for position-specific isotope analysis (PSIA). researchgate.net This method can determine the isotopic composition (e.g., ¹³C/¹²C ratio) at specific atomic positions within the molecule, providing insights into its biosynthetic or metabolic history. researchgate.net

Table 2: 2D NMR Spectral Data for (3S)-3-Methyl-2-Oxopentanoic Acid

ParameterValue
Experiment Type ¹H-¹³C HSQC nih.gov
Instrument Bruker nih.gov
Frequency 600 MHz nih.gov
Solvent Water nih.gov
pH 7.00 nih.gov
Shifts [ppm] (F2:F1) 0.88:13.29; 1.12:16.39; 1.46:27.03; 1.69:27.03; 2.93:46.41 nih.gov

Chromatographic Separation and Detection Methods

Effective separation is a prerequisite for the accurate analysis of this compound from complex biological fluids. hebmu.edu.cn Various chromatographic techniques are employed to isolate the analyte of interest from potentially interfering substances before detection.

One established method involves cation-exchange chromatography to separate 2-oxo acids, including 3-methyl-2-oxopentanoate, from amino acids in physiological fluids. nih.gov This is a crucial step as amino acids are often present at much higher concentrations and can interfere with the analysis. Following this group separation, the isolated 2-oxo acids can be further resolved. For instance, after reductive amination to their corresponding amino acids (L-isoleucine and L-alloisoleucine), the products can be quantified by amino acid analysis, which is a form of ion-exchange chromatography followed by post-column derivatization and spectrophotometric detection. nih.gov High-performance liquid chromatography (HPLC), as mentioned previously, is also widely used, often with C18 reversed-phase columns, which separate compounds based on their hydrophobicity. hebmu.edu.cn Detection methods following HPLC separation can include UV detection, although its specificity is limited, or more commonly, mass spectrometry for its superior sensitivity and specificity. hebmu.edu.cn

Development of High-Throughput Assays for 3-Methyl-2-Oxopentanoate Quantification

High-throughput screening (HTS) assays are essential for analyzing large numbers of samples efficiently, which is often required in clinical studies, drug discovery, or large-scale metabolic research. nih.gov While specific HTS assays for 3-methyl-2-oxopentanoate are not widely documented, the principles for their development are well-established.

An HTS assay for this compound would likely be based on a microplate format (e.g., 96-well or 384-well plates) and could be designed around several detection principles. One approach could involve an enzyme-based assay. For example, an enzyme that specifically uses 3-methyl-2-oxopentanoate as a substrate could be coupled to a reaction that produces a colorimetric, fluorescent, or luminescent signal. The intensity of the signal would be proportional to the concentration of the analyte. The development of such an assay requires a specific enzyme, such as a dehydrogenase, and the optimization of reaction conditions to ensure sensitivity and specificity. nih.gov

Alternatively, a high-throughput method could be developed using automated liquid handling systems for sample preparation followed by rapid analysis using LC-MS. arxiv.org By optimizing chromatographic gradients to be very short (fast LC) and using sensitive triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode, the analysis time per sample can be reduced to a few minutes, enabling the processing of hundreds of samples per day. This combination of automation and fast, specific detection forms the basis of modern high-throughput quantitative metabolomics. arxiv.org

Synthetic Strategies and Chemical Derivatization of 3 Methyl 2 Oxopentanoic Acid and Its Salts

Chemo-Enzymatic Synthesis of Enantiopure Isomers

The production of specific enantiomers of 3-methyl-2-oxopentanoic acid is critical for studying stereospecific biochemical pathways. Chemo-enzymatic methods, which combine chemical synthesis with enzymatic reactions, provide an effective route to high-purity chiral molecules. nih.govmdpi.com Enzymes such as ketoreductases (KRs) and lipases are instrumental in these processes. researchgate.netiupac.org

Ketoreductase domains, particularly those from modular polyketide synthases (PKSs), have been shown to be both stereoselective and stereospecific. researchgate.net For instance, in studies involving surrogate substrates like the N-acetylcysteamine (NAC) thioester of 2-methyl-3-oxopentanoic acid, ketoreductases can selectively recognize one enantiomer from a racemic mixture and reduce it to a specific diastereomer. researchgate.net This enzymatic resolution allows for the separation and isolation of the desired enantiopure isomer.

Another common strategy is the enzymatic resolution of racemic esters or amides. iupac.org For example, an aminopeptidase (B13392206) from Pseudomonas putida can be used for the kinetic resolution of amino acid amides, a process that can be conceptually adapted for hydroxy acids and their derivatives. iupac.org Similarly, lipases can be employed for the enantioselective hydrolysis of a racemic ester of 3-methyl-2-oxopentanoic acid, yielding one enantiomer as the acid and leaving the other as the unreacted ester. These methods are valued for their high enantiomeric excess (ee) and operation under mild reaction conditions. researchgate.net

Table 1: Enzymes in the Synthesis of Chiral Isomers

Enzyme Class Example Application Outcome
Ketoreductase (KR) eryKR1 from Erythromycin PKS Stereoselective reduction of a racemic keto-thioester Selects the (2S)-enantiomer and produces a (2S, 3R)-alcohol product. researchgate.net
Aminopeptidase From Pseudomonas putida Kinetic resolution of amino acid amides Production of enantiomerically pure amino acids and derivatives. iupac.org
Lipase Pig Liver Esterase Kinetic resolution of racemic esters Yields enantiomerically pure α-hydroxy acids. iupac.org

Preparation of Sodium 3-Methyl-2-Oxopentanoate (B1228249) from Precursors

Sodium 3-methyl-2-oxopentanoate can be prepared through a base-mediated condensation reaction. A common industrial method involves a Claisen-type condensation between an oxalate (B1200264) ester and a ketone precursor. google.com The synthesis of the corresponding calcium salt provides a clear blueprint for this process. google.com

The reaction typically starts by adding diethyl oxalate to a solution of a strong base, such as sodium methoxide (B1231860) in methanol. google.com This is followed by the controlled addition of 2-methyl butyraldehyde. google.com The base facilitates the condensation, forming the sodium salt of the α,γ-diketo acid. Subsequent hydrolysis under basic conditions, followed by careful pH adjustment and extraction, yields the desired 3-methyl-2-oxopentanoic acid. To obtain the final sodium salt, the purified acid is neutralized with a sodium base like sodium hydroxide. The resulting salt can then be isolated, often as a stable powder. sigmaaldrich.comsigmaaldrich.com

Table 2: Reactants for the Preparation of 3-Methyl-2-Oxopentanoate Salts

Reactant Chemical Name Role in Synthesis
Diethyl oxalate Diethyl ethanedioate Provides the α-keto-carboxylate functionality. google.com
2-Methyl butyraldehyde 2-Methylbutanal Serves as the carbon backbone precursor. google.com
Sodium Methoxide Sodium methanolate Acts as the strong base to facilitate condensation. google.com

Derivatization to Esters and Other Analogs for Mechanistic Studies

To investigate the mechanisms of enzymes and chemical reactions, 3-methyl-2-oxopentanoic acid is often converted into various derivatives, such as esters and thioesters. sigmaaldrich.comsigmaaldrich.com These analogs serve as specific probes or surrogate substrates that can elucidate reaction pathways, enzyme specificity, and stereochemical outcomes. researchgate.net

A notable example is the use of the N-acetylcysteamine (NAC) thioester of (2R,S)-2-methyl-3-oxopentanoic acid to assay the activity and stereospecificity of ketoreductase (KR) domains from polyketide synthases. researchgate.net Because these enzymes naturally act on acyl-carrier-protein-bound substrates, the NAC thioester acts as a suitable small-molecule mimic, allowing researchers to study the isolated enzyme domains in vitro. researchgate.net

Furthermore, the synthesis of methyl esters of related compounds, such as 5-oxo-2-pentylpyrrolidine-3-carboxylic acid, has been used to determine the absolute configuration of molecules through enzymatic resolution and subsequent chemical transformations. researchgate.net By converting the derivatives into compounds of known stereochemistry, the configuration of the parent molecule can be unequivocally established. researchgate.net These derivatization strategies are fundamental tools for detailed biochemical and stereochemical analysis.

Table 3: Derivatives of 3-Methyl-2-Oxopentanoic Acid for Mechanistic Studies

Derivative Purpose Study Type
N-acetylcysteamine (NAC) thioester Surrogate substrate for ketoreductase domains. researchgate.net Enzymology, Mechanistic Studies

Utilization in Stereoselective Organic Transformations

3-Methyl-2-oxopentanoic acid and its derivatives are valuable substrates in stereoselective organic transformations, particularly those catalyzed by enzymes. These reactions leverage the inherent chirality of enzymes to convert achiral or racemic starting materials into enantiomerically enriched products.

The stereoselective reduction of the ketone group in 3-methyl-2-oxopentanoic acid analogs is a key transformation. For example, when the racemic (2R,S)-2-methyl-3-oxopentanoic acid NAC thioester is presented to the ketoreductase domain eryKR1, the enzyme demonstrates high fidelity. researchgate.net It selectively binds the (2S)-enantiomer from the racemic mixture and reduces the 3-keto group to produce the (2S, 3R)-hydroxy alcohol product with high stereospecificity. researchgate.net This reaction highlights how the substrate is used to produce a single, predictable stereoisomer out of four possible products.

This capability is not only crucial for understanding fundamental enzymatic mechanisms but also for the practical synthesis of complex chiral molecules. By using 3-methyl-2-oxopentanoic acid or its analogs as prochiral substrates in biocatalytic reductions, chemists can access specific chiral building blocks that are otherwise difficult to synthesize. preprints.org

Table 4: Stereoselective Reduction of a 3-Methyl-2-Oxopentanoic Acid Analog

Substrate Catalyst Stereochemical Preference Product

Computational Chemistry and Molecular Modeling of Sodium 3 Methyl 2 Oxopentanoate Systems

In Silico Prediction of Enzymatic Binding and Catalysis

Sodium 3-methyl-2-oxopentanoate (B1228249), the salt of 3-methyl-2-oxopentanoic acid, is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. umaryland.edurupahealth.comnih.gov The primary enzyme responsible for its metabolism is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex. rupahealth.comfrontiersin.org This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids. frontiersin.orgnih.gov

In silico techniques such as molecular docking are employed to predict the binding orientation of 3-methyl-2-oxopentanoate within the active site of the E1 subunit of the BCKDH complex. These simulations model the interactions between the substrate (ligand) and the amino acid residues of the enzyme's binding pocket. Key interactions typically involve hydrogen bonding with the carboxylate and keto groups of the ligand, as well as hydrophobic interactions with its branched alkyl chain.

Computational models can predict binding affinity and specificity, explaining why 3-methyl-2-oxopentanoate is a substrate for this particular enzyme. By simulating the enzymatic environment, researchers can hypothesize which residues are critical for catalysis. For example, studies on other α-keto acid-dependent enzymes using methods like Density Functional Theory (DFT) have shown that the geometry of the enzyme's active site, often a facial triad of two histidine and one carboxylate residue, is crucial for orienting the substrate and activating it for reaction. nih.gov Such computational approaches can model the entire catalytic cycle, from substrate binding to product release, providing a detailed, step-by-step understanding of the decarboxylation mechanism.

Table 1: Predicted Intermolecular Interactions between 3-Methyl-2-Oxopentanoate and BCKDH E1 Subunit Active Site (Hypothetical)

Interaction Type Ligand Group Enzyme Residue (Hypothetical) Predicted Distance (Å)
Hydrogen Bond Carboxylate Oxygen Threonine, Serine 1.8 - 2.5
Hydrogen Bond Keto Oxygen Histidine 2.0 - 2.8
Ionic Interaction Carboxylate Group Arginine, Lysine 2.5 - 3.5
Hydrophobic Ethyl Group Leucine (B10760876), Valine 3.0 - 4.0

Molecular Dynamics Simulations of Protein-Ligand Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to study the stability of the 3-methyl-2-oxopentanoate-BCKDH complex, the conformational changes that occur upon binding, and the role of solvent molecules.

By simulating the movements of every atom in the system, MD can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand in the active site is monitored to assess the stability of the binding pose predicted by docking. A stable, low RMSD suggests a favorable and persistent interaction.

Conformational Changes: The binding of the substrate can induce conformational changes in the BCKDH enzyme, which may be necessary for catalytic activity. MD simulations can track these changes in the protein's structure.

Role of Water: MD simulations explicitly model water molecules, allowing researchers to identify key water molecules that may mediate interactions between the substrate and the enzyme.

Free Energy of Binding: Advanced MD techniques, such as free energy perturbation or thermodynamic integration, can be used to calculate the binding free energy, providing a quantitative measure of binding affinity.

These simulations provide a deeper understanding of the factors governing the recognition and processing of 3-methyl-2-oxopentanoate by its target enzyme.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties, reactivity, and stability of Sodium 3-methyl-2-oxopentanoate. unipd.it These calculations solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure. researchgate.net

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For 3-methyl-2-oxopentanoate, the oxygen atoms of the carboxylate and keto groups are expected to be the most electron-rich sites, making them susceptible to interaction with electrophiles or positively charged enzyme residues.

Thermodynamic Properties: Calculations can predict thermodynamic data such as enthalpy of formation, entropy, and Gibbs free energy, which are fundamental to understanding the molecule's stability and the energetics of its reactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For 3-methyl-2-oxopentanoate as a substrate for BCKDH, SAR would involve analyzing how changes to its chemical structure alter the rate of the enzymatic reaction.

Hypothetical SAR insights for 3-methyl-2-oxopentanoate could include:

Importance of the α-keto acid moiety: The adjacent ketone and carboxylic acid groups are essential for recognition and catalysis by the dehydrogenase complex. Replacing either group would likely abolish activity.

Role of the C3-methyl group: The methyl group at the third position is a key recognition element. Its removal or relocation would likely decrease the binding affinity and reaction rate.

Influence of Alkyl Chain Length: Altering the ethyl group at the C3 position (e.g., replacing it with a methyl or propyl group) would probe the size constraints of the enzyme's hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by creating a mathematical model that correlates structural properties (descriptors) with biological activity. Descriptors can include physicochemical properties like logP (hydrophobicity), molecular weight, and calculated electronic properties (e.g., from DFT). A QSAR model for a series of α-keto acid analogues could predict their efficacy as BCKDH substrates, guiding the design of enzyme inhibitors or alternative substrates.

Tautomeric Equilibrium and Conformational Analysis

3-Methyl-2-oxopentanoate can exist in equilibrium between two tautomeric forms: the keto form and the enol form. mcat-review.orglibretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org

Keto form: 3-methyl-2-oxopentanoate

Enol form: (Z)- or (E)-3-methyl-2-hydroxypent-2-enoate

For most simple α-keto acids under physiological conditions, the keto-enol equilibrium strongly favors the more stable keto tautomer. libretexts.orglibretexts.org The greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond is a major contributing factor. libretexts.org However, the enol or enolate form is often a key intermediate in biochemical reactions. mcat-review.org

Conformational analysis, using methods like DFT, is used to determine the relative energies and stabilities of the different possible three-dimensional arrangements (conformers) of the molecule, as well as the energy barriers for interconversion. chemrxiv.org For 3-methyl-2-oxopentanoate, this includes rotation around the C3-C4 single bond, which would result in different spatial orientations of the ethyl group. Identifying the lowest-energy conformer is crucial for accurate docking and simulation studies, as it represents the most likely structure to bind to the enzyme.

Table 3: Comparison of Keto and Enol Tautomers of 3-Methyl-2-Oxopentanoate

Feature Keto Tautomer Enol Tautomer
Structure Contains a ketone (C=O) and a carboxylate group Contains a hydroxyl (C-OH), a C=C double bond, and a carboxylate group
Relative Stability Generally more stable; favored at equilibrium Generally less stable
Key Functional Groups C=O, COO⁻ C=C, C-OH, COO⁻

| Role in Reactivity | Primary form in solution | Can act as a nucleophilic intermediate (as the enolate) in enzymatic reactions |

Table of Mentioned Compounds

Compound Name
This compound
3-methyl-2-oxopentanoic acid
Isoleucine
Threonine
Serine
Histidine
Arginine
Lysine
Leucine
Valine
Alanine
(Z)-3-methyl-2-hydroxypent-2-enoate

Emerging Research Directions and Therapeutic Prospects Involving Sodium 3 Methyl 2 Oxopentanoate

Modulation of Branched-Chain Alpha-Keto Acid Metabolism for Therapeutic Intervention

The catabolism of branched-chain amino acids involves a series of enzymatic steps, with the oxidative decarboxylation of BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex being a critical rate-limiting step. princeton.edu Deficiencies in this complex lead to the toxic accumulation of BCAAs and BCKAs, as seen in MSUD. foodb.caprinceton.edu Therapeutic strategies have traditionally focused on dietary restrictions to limit the intake of BCAAs. nih.gov However, recent research is exploring more direct modulation of the BCKA metabolism.

One promising approach is the pharmacological inhibition of BCKDH kinase (BCKDK), the enzyme that inactivates the BCKDH complex through phosphorylation. princeton.edumdpi.com By inhibiting BCKDK, the activity of the BCKDH complex can be enhanced, thereby promoting the breakdown of accumulated BCKAs. princeton.edu Studies in diet-induced obese mice have shown that treatment with a BCKDK inhibitor can reduce plasma concentrations of BCAAs and BCKAs. princeton.edu

Another area of investigation is the potential of gene therapy to correct the genetic defects underlying MSUD and other disorders of BCAA metabolism. While still in preclinical stages, the goal is to restore the function of the deficient enzymes in the BCKDH complex. Furthermore, liver transplantation has been shown to improve leucine (B10760876) tolerance in MSUD patients, offering a potential, albeit invasive, therapeutic option. nih.gov

Table 1: Therapeutic Strategies Targeting Branched-Chain Alpha-Keto Acid Metabolism

Therapeutic Strategy Mechanism of Action Potential Application
BCKDK Inhibition Increases the activity of the BCKDH complex, enhancing BCKA degradation. princeton.edu Maple Syrup Urine Disease (MSUD), Obesity-related metabolic dysfunction. princeton.edu
Dietary Intervention Restriction of dietary protein and BCAA intake to reduce the metabolic burden. nih.govmdpi.com MSUD and other organic acidurias. mdpi.com
Gene Therapy Aims to correct the underlying genetic mutations in the BCKDH complex. Inherited disorders of BCAA metabolism.

Exploration of Novel Biological Activities and Signaling Roles

Beyond its role as a metabolic intermediate, 3-methyl-2-oxopentanoate (B1228249) and other BCKAs are being investigated for their potential signaling roles, particularly in pathological states. The toxic accumulation of BCKAs in MSUD has been shown to have profound effects on the central nervous system. princeton.edu High concentrations of these ketoacids can lead to apoptosis in neurons and glial cells in a dose- and time-dependent manner. princeton.edu

Development of Targeted Analytical Tools for Early Disease Detection

The early and accurate detection of elevated levels of 3-methyl-2-oxopentanoate and other BCKAs is crucial for the diagnosis and management of metabolic disorders like MSUD. Several advanced analytical techniques have been developed for the sensitive and specific quantification of these compounds in biological fluids.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are well-established methods for the analysis of BCKAs. acs.orgnih.gov A sensitive method for determining the enantiomers of 3-methyl-2-oxopentanoate in plasma has been developed, which is suitable for isotope enrichment analysis in metabolic studies. acs.orgnih.gov More recently, ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) has emerged as a rapid and highly sensitive technique for measuring BCKAs in tissue samples. nih.gov This method allows for the detection of very low concentrations of BCKAs, with run times of less than 5 minutes, making it suitable for high-throughput screening. nih.gov

These analytical advancements are not only improving the diagnostic capabilities for rare genetic disorders but are also enabling researchers to better understand the subtle changes in BCKA metabolism associated with more common conditions.

Table 2: Analytical Methods for the Detection of 3-Methyl-2-Oxopentanoate

Analytical Technique Sample Type Key Features
Gas Chromatography-Mass Spectrometry (GC-MS) Plasma, Physiological fluids Allows for the analysis of 13C-label enrichment. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Plasma, Physiological fluids Can be used for the determination of S- and R-enantiomers. acs.orgnih.gov
Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS) Tissue samples High sensitivity (down to 20 nM), rapid analysis time (<5 min). nih.gov

Biomedical Engineering Applications and Biosensing

The development of biosensors for the real-time monitoring of BCAAs and their keto acid derivatives is a growing area of research with significant potential for both clinical diagnostics and metabolic engineering. While much of the focus has been on the parent amino acids, the principles can be extended to their corresponding keto acids for applications such as the early diagnosis of MSUD. mdpi.com

Electrochemical biosensors are being explored for the detection of BCAA levels, which could be adapted for point-of-care testing in individuals with metabolic disorders. mdpi.com These sensors offer the potential for rapid, sensitive, and low-cost analysis of biomarkers in biological samples. mdpi.com

In the field of metabolic engineering, genetically encoded biosensors are being developed to monitor and optimize the production of biofuels and other valuable chemicals derived from BCAA metabolic pathways in microorganisms like Saccharomyces cerevisiae. princeton.eduresearchgate.netnih.gov For instance, Förster resonance energy transfer (FRET)-based biosensors have been created to visualize BCAA levels within single living cells. acs.org These tools allow researchers to screen for and engineer enzymes and metabolic pathways for enhanced production of desired compounds. researchgate.netresearchgate.netnih.gov

Pharmacological and Nutritional Interventions based on 3-Methyl-2-Oxopentanoate Metabolism

Nutritional management, primarily through the restriction of dietary protein, remains a cornerstone of therapy for disorders of BCAA metabolism. mdpi.com The goal is to limit the intake of precursor amino acids to prevent the accumulation of toxic metabolites like 3-methyl-2-oxopentanoate.

In addition to dietary control, pharmacological interventions are being investigated. As mentioned earlier, inhibitors of BCKDK are a promising therapeutic avenue to enhance the activity of the BCKDH complex and promote the breakdown of BCKAs. princeton.edu Another adjunct therapy that has been explored is supplementation with levocarnitine, which may have antioxidant effects in MSUD. nih.gov

Furthermore, research into the gut microbiota has suggested that regulating BCAA levels may be achievable by modulating the composition of the gut microbiome, opening up new possibilities for therapeutic interventions. princeton.edu Understanding the intricate interplay between diet, the gut microbiome, and BCAA metabolism is a key area of ongoing research that may lead to novel nutritional and pharmacological strategies for managing metabolic disorders.

Q & A

Q. What analytical methods are recommended for quantifying Sodium 3-methyl-2-oxopentanoate in microbial cultures?

To quantify this compound, reverse-phase HPLC with UV/Vis or mass spectrometry detection is commonly employed. Calibration with certified reference standards (e.g., ≥98% purity) is critical to ensure accuracy. For microbial studies, extracellular samples should be filtered (0.22 µm) to remove cell debris before analysis. Evidence from Rhodospirillum rubrum cultures shows that metabolite levels correlate with isoleucine supplementation, requiring consistent sampling intervals and biological replicates (N ≥ 5) to account for metabolic variability .

Q. How does this compound participate in branched-chain amino acid (BCAA) biosynthesis?

This compound is an intermediate in the isoleucine biosynthesis pathway. It is produced via the transamination of 2-oxobutanoate and subsequent enzymatic reactions involving acetohydroxy acid synthase (AHAS) and ketol-acid reductoisomerase (KARI). In Corynebacterium crenatium, disruptions in ilv gene clusters (e.g., ILV2, ILV5) alter flux through this pathway, impacting precursor availability for higher alcohol production . Experimental validation requires knockout strains and ¹³C metabolic flux analysis .

Q. What precautions are necessary when handling this compound in laboratory settings?

While not classified as hazardous under GHS, prolonged exposure should be avoided. Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in airtight containers at 4°C, away from strong oxidizers. Note that decomposition may release carbon oxides, necessitating fume hood use during high-temperature experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity for 3-methyl-2-oxopentanoate metabolism across species?

Discrepancies may arise from stereoisomer specificity. For example, (S)-3-methyl-2-oxopentanoate is a known substrate for human branched-chain oxo acid dehydrogenase (BCOADH), while the (R)-isomer’s activity remains uncharacterized . To address this:

  • Use chiral chromatography to isolate enantiomers.
  • Compare kinetic parameters (e.g., Km, Vmax) in purified enzyme assays.
  • Validate findings with isotopic tracing (e.g., ¹⁴C-labeled substrates) .

Q. What experimental designs are optimal for studying this compound’s role in neurotransmitter regulation?

In depression models, this compound is linked to serotonin/norepinephrine metabolism. Key steps include:

  • Cohort stratification : Measure baseline plasma levels of 3-methyl-2-oxopentanoate and BCAA metabolites in patients vs. controls.
  • Intervention : Administer serotonin reuptake inhibitors (e.g., escitalopram) and track metabolite ratios (e.g., 3-methyl-2-oxopentanoate:isoleucine) via LC-MS/MS.
  • Statistical rigor : Use mixed-effects models to adjust for diet, age, and comorbidities .

Q. How can metabolic engineering enhance 3-methyl-2-oxopentanoate production in industrial microbes?

Strategies include:

  • Overexpression of ilv genes : Amplify flux through the BCAA pathway.
  • Knockout of competing pathways : Delete bat2 to reduce diversion to alternate byproducts.
  • Dynamic regulation : Use inducible promoters (e.g., Ptet) to balance growth and production phases.
    In Corynebacterium crenatium, these modifications increased titers by 2.3-fold in controlled bioreactors .

Q. What are the challenges in detecting 3-methyl-2-oxopentanoate in complex biological matrices?

Key issues include:

  • Matrix interference : Co-eluting metabolites (e.g., 2-oxoglutarate) require optimized HPLC gradients.
  • Low abundance : Pre-concentration via solid-phase extraction (C18 cartridges) improves sensitivity.
  • Validation : Confirm identity with high-resolution MS/MS (Q-TOF) and spiked internal standards .

Methodological Guidance

Q. How should researchers formulate hypotheses about this compound’s ecological roles?

  • Literature review : Prioritize studies on microbial consortia (e.g., acetogens) where this compound is a cross-feeding metabolite.
  • Scope refinement : Narrow questions to test specific interactions (e.g., “Does 3-methyl-2-oxopentanoate enhance Eubacterium limosum’s formatotrophic growth?”).
  • Feasibility : Ensure access to anaerobic culturing systems and metabolomics infrastructure .

Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s toxicity?

  • Meta-analysis : Pool data from in vitro cytotoxicity assays (e.g., IC50 values) using random-effects models.
  • Sensitivity analysis : Stratify by cell type (e.g., fibroblasts vs. neurons) and exposure duration.
  • Reporting : Adhere to ARRIVE guidelines for preclinical studies .

Tables for Quick Reference

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueSource
Molecular formulaC6H9NaO3
Molecular weight152.12 g/mol
Storage temperature4°C (dry, inert atmosphere)
HPLC retention time*8.2 min (C18 column, pH 2.5)

Q. Table 2. Common Experimental Pitfalls and Solutions

PitfallSolution
Low metabolite recoveryUse cold methanol:water (80:20) extraction
Enantiomer interferenceChiral columns (e.g., CHIRALPAK® IG-U)
Inconsistent cell culture resultsStandardize media (e.g., M9 + 10 mM acetate)

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.